3-Iodo-7H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family, which is characterized by a fused pyrrole and pyridine ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a synthetic intermediate for various bioactive molecules.
The compound can be synthesized through various methods, often involving modifications of established synthetic routes for related pyrrolo compounds. It is classified as a halogenated derivative of pyrrolo[2,3-b]pyridine, with iodine substituting at the 3-position of the pyrrole ring. This structural modification can significantly influence the compound's reactivity and biological activity.
Several synthetic routes have been explored for the preparation of 3-iodo-7H-pyrrolo[2,3-b]pyridine:
These methods are supported by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for structural confirmation .
The molecular formula for 3-iodo-7H-pyrrolo[2,3-b]pyridine is , with a molecular weight of approximately 234.04 g/mol. The compound features a bicyclic structure where the pyrrole ring is fused with a pyridine ring. Key structural data includes:
The presence of the iodine atom at the 3-position affects both the electronic properties and steric hindrance around the nitrogen atoms in the rings, influencing reactivity during chemical transformations .
3-Iodo-7H-pyrrolo[2,3-b]pyridine can participate in several chemical reactions:
These reactions highlight the versatility of 3-iodo-7H-pyrrolo[2,3-b]pyridine in synthetic organic chemistry.
The mechanism of action for compounds like 3-iodo-7H-pyrrolo[2,3-b]pyridine often involves interactions with biological targets such as kinases or receptors. The halogen substituent enhances lipophilicity and may facilitate binding interactions through halogen bonding or π-stacking with aromatic residues in target proteins.
In studies involving kinase inhibitors, it has been observed that modifications at the 3-position can significantly affect potency and selectivity against specific kinases. The presence of iodine may also influence metabolic stability and pharmacokinetic properties .
The physical properties of 3-iodo-7H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and drug development .
3-Iodo-7H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly those targeting kinases involved in cancer and other diseases. Its derivatives have been explored for their antiviral activities and potential therapeutic applications against various conditions.
Additionally, it plays a role in research focused on structure-activity relationships for developing new pharmaceuticals aimed at modulating biological pathways via kinase inhibition .
Palladium-catalyzed heteroannulation represents a cornerstone methodology for constructing the 7-azaindole core, enabling direct access to 3-halogenated derivatives. This approach leverages ortho-haloaniline precursors, where 2-amino-3-iodopyridine undergoes cyclization with internal alkynes under Pd(0) catalysis. The reaction proceeds via oxidative addition of Pd into the C–I bond, followed by alkyne insertion and nucleophilic attack by the adjacent amino group. This method delivers 2,3-disubstituted pyrrolo[2,3-b]pyridines with high regiocontrol, particularly with unsymmetrical alkynes where electronic and steric factors dictate alkyne orientation [1] [2]. Key advantages include:
Table 1: Palladium-Catalyzed Heteroannulation for 7-Azaindole Synthesis
3-Iodopyridine Precursor | Alkyne Coupling Partner | Catalyst System | Product (Yield %) |
---|---|---|---|
2-Amino-3-iodopyridine | Diphenylacetylene | Pd(OAc)₂/PPh₃ | 2,3-Diphenyl-7H-pyrrolo[2,3-b]pyridine (75%) |
2-Amino-3-iodo-5-bromopyridine | Methyl propiolate | PdCl₂(dppf) | 5-Bromo-3-iodo-2-carbomethoxy-7H-pyrrolo[2,3-b]pyridine (68%) |
Classical indole syntheses require strategic adaptation for pyrrolopyridine systems due to the nitrogen atom’s electronic influence. The Madelung approach employs directed ortho-lithiation of N-protected 2-amino-3-methylpyridines. Deprotonation α to the directing group generates a nucleophilic site that attacks electrophiles, enabling C3 functionalization. Subsequent cyclization under strong base (e.g., NaOtBu) yields 3-substituted-7H-pyrrolo[2,3-b]pyridines. For 3-iodo derivatives, electrophilic trapping with I₂ provides direct access .
The Fischer indolization route utilizes 3-aminopyridine hydrazones, though ring strain necessitates higher temperatures (160-180°C) and modified catalysts (e.g., ZnCl₂). Yields remain moderate (40-60%) due to competing decomposition, but this method allows installation of complex C3 substituents prior to iodination .
Electrophilic halogenation at C3 exploits the inherent electron-rich character of the pyrrole ring. 7H-Pyrrolo[2,3-b]pyridine undergoes regioselective iodination using I₂ in DMF at 80°C or N-iodosuccinimide (NIS) in THF at 25°C. The reaction proceeds via initial protonation at N7, generating a pyridinium salt that activates the C3 position toward electrophilic attack. This delivers 3-iodo-7H-pyrrolo[2,3-b]pyridine as a crystalline solid (mp 202–206°C) in >95% purity [7] [9].
Table 2: Electrophilic Halogenation of 7H-Pyrrolo[2,3-b]pyridine
Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Product (Yield %) |
---|---|---|---|---|
I₂ | DMF | 80 | 4 | 3-Iodo-7H-pyrrolo[2,3-b]pyridine (92%) |
NIS | THF | 25 | 12 | 3-Iodo-7H-pyrrolo[2,3-b]pyridine (88%) |
Br₂ | AcOH | 70 | 2 | 3-Bromo-7H-pyrrolo[2,3-b]pyridine (85%) |
The C–I bond in 3-iodo-7H-pyrrolo[2,3-b]pyridine serves as a versatile handle for Pd-mediated cross-couplings:
Strong bases induce ring-expansion via aziridine intermediates. Treatment of 3-iodo-1-SEM-7H-pyrrolo[2,3-b]pyridine with KOtBu in DMSO triggers deprotonation at C2, followed by nucleophilic displacement of iodide to form a strained aziridine. Subsequent ring-opening with nucleophiles (e.g., ROH, RNH₂) yields 4-substituted pyrido[2,3-b]azepines. Alternatively, exposure to formaldehyde during SEM deprotection generates an unexpected tricyclic eight-membered ring system through a proposed Mannich-type cyclization [5] [8].
Table 3: Base-Mediated Rearrangements of 3-Iodo-7H-Pyrrolo[2,3-b]pyridine
Base | Conditions | Nucleophile | Product | Proposed Mechanism |
---|---|---|---|---|
KOtBu | DMSO, 80°C, 12h | MeOH | 4-Methoxypyrido[2,3-b]azepine | Aziridine formation/ring expansion |
NaHMDS | THF, –78°C to 25°C | None | 3,4-Fused pyrrolopyridinone | Intramolecular acylation |
NaOH | H₂O/dioxane, 100°C | HCHO (from SEM cleavage) | Tricyclic 8-membered azaindole | Mannich cyclization |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5